Comprehensive Technical Guide on Thieno[2,3-b]pyridine-2-carbohydrazide: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on Thieno[2,3-b]pyridine-2-carbohydrazide: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Thieno[2,3-b]pyridine-2-carbohydrazide is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and rational drug design. Functioning as a structurally rigid bioisostere for purine systems, the thieno[2,3-b]pyridine scaffold is privileged in its ability to interact with the ATP-binding sites of various kinases. Concurrently, the C2-carbohydrazide moiety serves as a critical synthetic handle, enabling the divergent synthesis of complex polyheterocycles, including pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrazolyl-thienopyridines.
This technical guide details the exact physicochemical identifiers, mechanistic synthesis protocols, and pharmacological applications of this compound, providing a foundational resource for researchers in drug development.
Core Identifiers & Physicochemical Profiling
Accurate identification and physicochemical profiling are the first steps in integrating a compound into a high-throughput screening (HTS) or lead optimization pipeline. The compound is officially registered under CAS Registry Number 2169387-81-7 1.
Table 1: Quantitative Physicochemical Data for Thieno[2,3-b]pyridine-2-carbohydrazide
| Parameter | Value | Causality / Significance in Drug Design |
| CAS Registry Number | 2169387-81-7 | Unique identifier required for global procurement, regulatory tracking, and database indexing. |
| Molecular Formula | C8H7N3OS | Defines the elemental composition and baseline stoichiometry. |
| Exact Mass | 193.03098 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation (e.g., TOF or Orbitrap) to confirm synthetic success. |
| Molecular Weight | 193.23 g/mol | Utilized for precise molarity and stoichiometric calculations in synthetic workflows. |
| H-Bond Donors (HBD) | 3 | Provided by the terminal -NH2 and internal -NH- of the hydrazide; essential for anchoring into target protein pockets. |
| H-Bond Acceptors (HBA) | 4 | Provided by N and O heteroatoms; strongly influences aqueous solubility and kinase hinge-region binding affinity. |
Structural Biology & Mechanistic Causality
The architectural significance of Thieno[2,3-b]pyridine-2-carbohydrazide lies in its dual functionality:
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The Thieno[2,3-b]pyridine Core: This fused bicyclic system acts as a rigid, planar pharmacophore. Its electron-rich thiophene ring fused to an electron-deficient pyridine ring creates a unique dipole moment. In biological systems, this scaffold mimics the adenine ring of ATP, allowing it to competitively inhibit kinases such as Checkpoint Kinase 1 (CHK1), which is vital for DNA damage response pathways in oncology 2.
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The 2-Carbohydrazide Handle: The -CO-NH-NH₂ group is a potent bis-nucleophile. The terminal primary amine is highly reactive toward electrophiles due to the α -effect (adjacent nitrogen lone pairs repelling each other, raising the HOMO energy). This predictable reactivity is the causal driver for its use in generating Schiff bases and cyclized triazine or pyrimidine derivatives 3.
Experimental Protocols: Self-Validating Synthesis System
The synthesis of Thieno[2,3-b]pyridine-2-carbohydrazide typically proceeds via the hydrazinolysis of an ethyl thieno[2,3-b]pyridine-2-carboxylate precursor. The following protocol is designed with built-in validation steps to ensure high fidelity and yield.
Workflow: Hydrazinolysis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate
Step 1: Reagent Preparation & Solvation
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Action: Dissolve 10.0 mmol of ethyl thieno[2,3-b]pyridine-2-carboxylate in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
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Causality: Absolute ethanol is chosen over aqueous solvents to prevent competitive base-catalyzed hydrolysis of the ester into a carboxylic acid, a side reaction that would dead-end the synthesis and prevent hydrazide formation.
Step 2: Nucleophilic Acyl Substitution
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Action: Add 30.0 mmol (3.0 equivalents) of 80% hydrazine hydrate dropwise at room temperature under constant magnetic stirring.
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Causality: An excess (3.0 eq) of hydrazine is mandated to drive the equilibrium forward via Le Chatelier's principle and to strictly suppress the formation of N,N'-diacylhydrazines (dimerized byproducts) that occur when the product reacts with unconsumed ester.
Step 3: Thermal Activation & Cyclization
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Action: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent system. The reaction is validated as complete when the higher Rf ester spot completely disappears, replaced by a baseline-hugging carbohydrazide spot (caused by the massive increase in polarity and hydrogen-bonding capacity of the hydrazide).
Step 4: Isolation & Purification
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Action: Cool the reaction mixture to 0-5°C in an ice bath. Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL).
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Causality: The target product has significantly lower solubility in cold ethanol than the starting materials or hydrazine byproducts, allowing for spontaneous crystallization. The final non-polar ether wash removes any residual lipophilic impurities, yielding the analytically pure Thieno[2,3-b]pyridine-2-carbohydrazide.
Polyheterocyclic Derivatization (Workflow & Applications)
Once synthesized, Thieno[2,3-b]pyridine-2-carbohydrazide acts as a nexus for divergent drug discovery. Reaction with triethyl orthoformate yields pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, while reactions with β -dicarbonyls yield pyrazolyl derivatives.
Caption: Synthetic divergence of Thieno[2,3-b]pyridine-2-carbohydrazide into therapeutic polyheterocycles.
Pharmacological Applications
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Oncology (CHK1 Inhibition): Derivatives synthesized directly from the carbohydrazide precursor have been identified as potent, orally bioavailable CHK1 inhibitors. By inhibiting CHK1, these compounds abrogate the G2/M DNA damage checkpoint, forcing cancer cells with existing DNA damage into premature mitosis, which ultimately triggers apoptotic cell death 2.
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Anti-inflammatory Agents: Specific pyrazolyl-thieno[2,3-b]pyridine derivatives have shown profound efficacy in inhibiting eicosanoid biosynthesis. Molecular modeling indicates that these compounds favorably dock into the active sites of cyclooxygenases (COX) and lipoxygenases (LOX), disrupting the arachidonic acid cascade at the source 4.
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Antimicrobial Efficacy: The incorporation of the carbohydrazide moiety into dihydropyrimidine-2-thione derivatives has yielded potent antimicrobial agents effective against Staphylococcus aureus and Pseudomonas aeruginosa, primarily through the competitive inhibition of bacterial DNA gyrase.
Conclusion
Thieno[2,3-b]pyridine-2-carbohydrazide (CAS: 2169387-81-7, Exact Mass: 193.03098 Da) is far more than a simple chemical intermediate; it is a foundational building block in modern rational drug design. Its highly predictable reactivity, driven by the α -effect of the hydrazide, combined with the privileged nature of the thienopyridine core, makes it an indispensable tool for researchers developing next-generation kinase inhibitors, anti-inflammatories, and anti-infectives.
References
- 2169387-81-7 Thieno[2,3-b]pyridine-2-carbohydrazide AKSci 9092DT.AK Scientific.
- Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis: The Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine Deriv
- Selective and Orally Bioavailable CHK1 Inhibitors of Some Synthesized Substituted Thieno[2,3-b]pyridine Candid
- Molecular modelling insights into a physiologically favourable approach to eicosanoid biosynthesis inhibition through novel thieno[2,3-b]pyridine deriv
